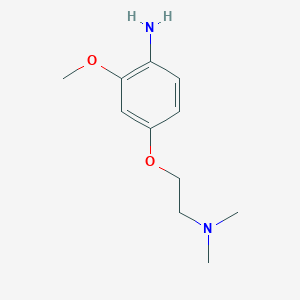![molecular formula C18H24BN3O4 B1396915 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde CAS No. 1314734-68-3](/img/structure/B1396915.png)
1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity and stability.科学的研究の応用
Synthesis and Characterization
This compound and its derivatives are frequently employed in synthetic chemistry for the development of heterocyclic compounds. Bethel et al. (2012) enhanced the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines through optimized synthesis and Suzuki coupling, expanding the chemistry scope to include novel boronic esters, demonstrating the compound's role in versatile high-throughput chemistry and large-scale synthesis of medicinally significant compounds Bethel et al., 2012. Similarly, Liao et al. (2022) focused on synthesizing and characterizing derivatives, confirming their structures through various spectroscopic techniques and X-ray diffraction, further supplemented by Density Functional Theory (DFT) studies Liao et al., 2022.
Structural and Photophysical Properties
Studies also explore the photophysical properties of these compounds. Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde derivatives and studied their absorption and emission properties, revealing the influence of substituents on these properties Patil et al., 2010. Additionally, Deore et al. (2015) synthesized novel synthon derivatives and observed the dependence of absorption and emission spectra on the substituents, showcasing the compound's potential in developing photophysical materials Deore et al., 2015.
Molecular Structure Analysis
The compound's derivatives serve as a basis for molecular structure and conformation analysis. Yang et al. (2021) focused on the synthesis of organic intermediates, employing DFT and X-ray diffraction to delve into the molecular electrostatic potential and frontier molecular orbitals, highlighting the compound's significance in understanding molecular conformations Yang et al., 2021.
Applications in Developing Fluorescent Probes
Additionally, the compound has applications in developing fluorescent probes. You-min Shen (2014) synthesized a near-infrared fluorescence probe of carbazole borate ester, highlighting the role of the compound in the development of novel fluorescent materials You-min Shen, 2014.
Safety And Hazards
This would involve information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This would involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
特性
IUPAC Name |
1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BN3O4/c1-17(2)18(3,4)26-19(25-17)12-9-13-14(11-23)21-22(16(13)20-10-12)15-7-5-6-8-24-15/h9-11,15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGECEHYWAFINCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3C=O)C4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



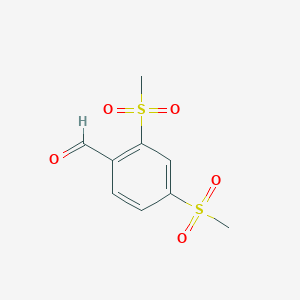
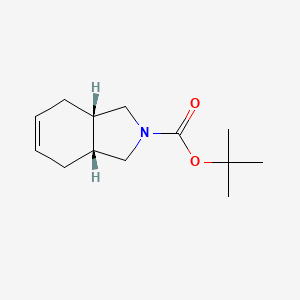
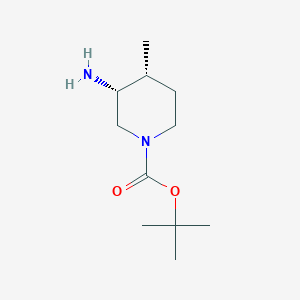
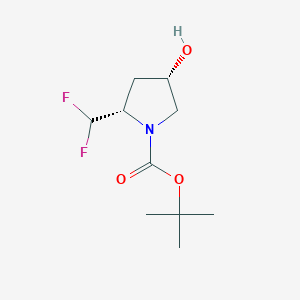
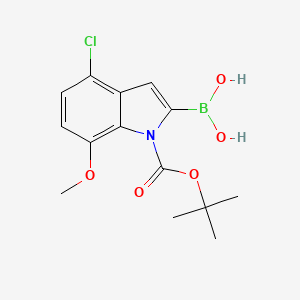
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
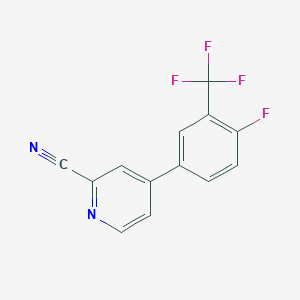
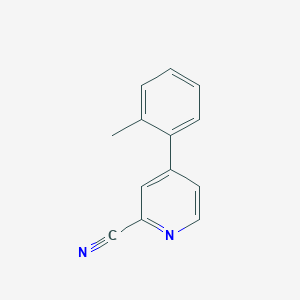
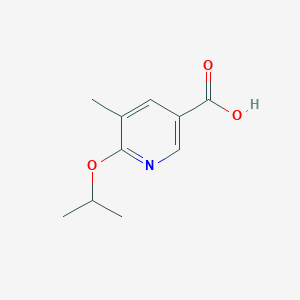
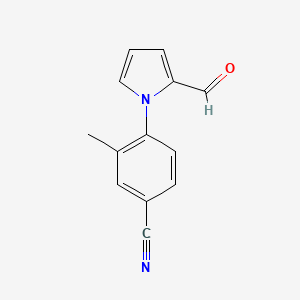
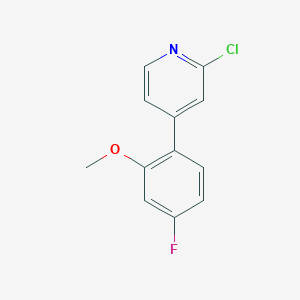
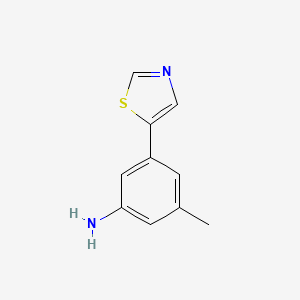
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)
